molecular formula C28H22N2O3 B13729522 Sudan Green CAS No. 4392-68-1

Sudan Green

Cat. No.: B13729522
CAS No.: 4392-68-1
M. Wt: 434.5 g/mol
InChI Key: GYOOLBZBEMIASI-UHFFFAOYSA-N
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Description

Sudan Green is a synthetic, lipophilic azo dye primarily used in biomedical and histological research for the staining of triglycerides, lipids, and lipoproteins . As a lysochrome (fat-soluble dye), it is particularly valuable for visualizing neutral fats in frozen tissue sections, aiding in the study of metabolic diseases and cellular structures . Researchers also employ this compound in materials science to color non-polar substances like oils, waxes, and various hydrocarbon products . Its mechanism of action is based on high solubility in lipids, leading to direct partitioning into fat globules and rendering them visible under a microscope. It is critical to note that Sudan dyes, including this compound, are classified as Category 3 carcinogens by the International Agency for Research on Cancer (IARC) and are strictly prohibited for use in food, cosmetics, or pharmaceuticals . Metabolic breakdown of these azo dyes can produce aromatic amines, which are potentially genotoxic and may form DNA adducts, causing significant structural perturbations to DNA and disrupting replication and repair processes . This property makes them a subject of toxicological studies. This product is intended For Research Use Only (RUO) . It is not approved for diagnostic, therapeutic, or personal use of any kind. Researchers should handle this compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4392-68-1

Molecular Formula

C28H22N2O3

Molecular Weight

434.5 g/mol

IUPAC Name

5-hydroxy-1,4-bis(4-methylanilino)anthracene-9,10-dione

InChI

InChI=1S/C28H22N2O3/c1-16-6-10-18(11-7-16)29-21-14-15-22(30-19-12-8-17(2)9-13-19)26-25(21)27(32)20-4-3-5-23(31)24(20)28(26)33/h3-15,29-31H,1-2H3

InChI Key

GYOOLBZBEMIASI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC4=CC=C(C=C4)C)C(=O)C5=C(C3=O)C=CC=C5O

Origin of Product

United States

Preparation Methods

Overview

A novel green synthetic route for this compound has been reported using hydroxytriazenes as stable intermediates in a solvent-free, photocatalytic solid-state synthesis. This method leverages sunlight as a sustainable energy source and minimizes chemical usage and waste.

Synthesis of Hydroxytriazenes

Hydroxytriazenes, compounds containing the -N(OH)-N=N- moiety, serve as precursors. Five different hydroxytriazenes (HDT-1 to HDT-5) were synthesized by modified protocols based on Elkins and Hunter, involving water-mediated reactions that avoid harmful solvents.

Photocatalytic Coupling with 2-Naphthol

Equimolar amounts of hydroxytriazenes and 2-naphthol were finely ground and exposed to sunlight in open Petri dishes. The reaction mixture changed color from pale to bright orange within 1 to 1.5 hours, indicating dye formation. The progress was monitored by thin-layer chromatography using a 2:8 ethyl acetate:n-hexane mobile phase.

Reaction Mechanism and Kinetics

  • The initial grinding initiates the reaction, with color change evident immediately.
  • Hydroxytriazenes with alkyl substituents on the 3-position (-N1=N2-N3(OH)-alkyl) react faster, showing product formation within 15 minutes of sunlight exposure.
  • Those with phenyl substituents at the 3-position show slower initiation, starting after about one hour.
  • Complete reaction occurs after approximately 8 hours of sunlight exposure.
  • The photocatalytic process likely involves free radical formation facilitated by sunlight, promoting azo coupling without the need for alkali or solvents.

Advantages of the Green Method

  • Solvent-free or minimal solvent use.
  • Avoidance of alkali in coupling, reducing chemical hazards.
  • Use of sunlight as an energy source.
  • Water-mediated synthesis of intermediates.
  • Potential scalability and industrial applicability.

Summary Table of Photocatalytic Synthesis Conditions and Observations

Hydroxytriazene Type Substituent on 3-Position Time to Initiation of Reaction (min) Total Reaction Time (hours) Color Change Reaction Medium Catalyst Notes
HDT-1 Alkyl 15 ~8 Pale to bright orange Solid-state, solvent-free Sunlight Fastest initiation
HDT-2 Alkyl 15 ~8 Pale to bright orange Solid-state, solvent-free Sunlight Similar to HDT-1
HDT-3 Phenyl 60 ~8 Pale to bright orange Solid-state, solvent-free Sunlight Slower initiation
HDT-4 Phenyl 60 ~8 Pale to bright orange Solid-state, solvent-free Sunlight Similar to HDT-3
HDT-5 Phenyl 60 ~8 Pale to bright orange Solid-state, solvent-free Sunlight Similar to HDT-3

Analytical Characterization of this compound Prepared by Green Route

The this compound obtained through photocatalytic synthesis was characterized by:

  • Fourier-transform infrared spectroscopy (FTIR)
  • Proton nuclear magnetic resonance spectroscopy (1H NMR)
  • Ultraviolet-visible spectroscopy (UV-Vis)
  • Thin-layer chromatography (TLC)

The spectral data matched those of this compound prepared by conventional methods, confirming the identity and purity of the product.

Comparative Analysis of Preparation Methods

Aspect Conventional Method Green Photocatalytic Method
Solvent Use Organic solvents, often hazardous Solvent-free or minimal solvent (water for intermediates)
Energy Source Heat, chemical reagents Sunlight (renewable)
Use of Alkali Required for coupling Not required
Reaction Medium Solution phase Solid-state
Environmental Impact Generates chemical waste Minimal waste, eco-friendly
Reaction Time Typically hours under controlled conditions ~8 hours under sunlight
Scalability Established industrial scale Potential for scale-up with further development

Chemical Reactions Analysis

Types of Reactions: Sudan Green undergoes several types of chemical reactions, including:

    Oxidation: The dye can be oxidized to form various oxidation products.

    Reduction: Reduction of this compound can lead to the cleavage of the azo bond, resulting in the formation of aromatic amines.

    Substitution: The dye can undergo electrophilic and nucleophilic substitution reactions, depending on the substituents present on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products Formed:

    Oxidation Products: Various quinones and other oxidized aromatic compounds.

    Reduction Products: Aromatic amines such as aniline derivatives.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives of this compound.

Scientific Research Applications

Sudan Green has a wide range of applications in scientific research, including:

    Chemistry: Used as a tracer dye in chromatography and as a staining agent in various analytical techniques.

    Biology: Employed in histological staining to highlight specific structures in biological tissues.

    Medicine: Investigated for its potential use in diagnostic assays and as a marker in medical imaging.

    Industry: Utilized in the manufacturing of colored plastics, waxes, and oils.

Mechanism of Action

The mechanism of action of Sudan Green involves its interaction with molecular targets through its azo group. The dye can form complexes with various substrates, leading to changes in their optical properties. The molecular pathways involved include:

    Binding to Proteins: this compound can bind to proteins, altering their conformation and function.

    Interaction with Lipids: The dye can interact with lipid membranes, affecting their stability and permeability.

Comparison with Similar Compounds

Research Findings and Implications

  • Agricultural Optimization : Sudan Grass requires water management to balance yield and nutrient content, whereas this compound’s cultivation focuses on genetic selection for fiber traits .
  • Sustainability : this compound (jute) aligns with green chemistry principles as a biodegradable resource, contrasting with toxic Sudan dyes .

Biological Activity

Sudan Green is a synthetic dye primarily used in various industrial applications, including textiles and food. However, its biological activity has garnered attention due to potential health implications and environmental concerns. This article delves into the biological activity of this compound, focusing on its toxicological effects, antimicrobial properties, and implications for human health, supported by case studies and research findings.

Chemical Structure and Properties

This compound belongs to the Sudan dye family, characterized by its azo structure. Its chemical formula is C₁₈H₁₈N₄O₃S, and it is known for its vibrant green color. The dye is lipophilic, which allows it to easily penetrate biological membranes, raising concerns regarding its accumulation in living organisms.

1. Carcinogenicity

Research indicates that this compound is a potential carcinogen. The International Agency for Research on Cancer (IARC) classifies it as Group 3, meaning it is not classifiable as to its carcinogenicity in humans due to insufficient evidence. However, animal studies have shown increased tumor formation when exposed to high doses of the dye over extended periods .

2. Genotoxicity

This compound has demonstrated genotoxic effects in various studies. For instance, a study conducted on human lymphocytes revealed that exposure to this compound resulted in DNA damage, as evidenced by increased micronucleus formation . This genotoxic potential raises alarms about its safety in food products and consumer goods.

3. Reproductive Toxicity

Animal studies have suggested that this compound may affect reproductive health. In rats, exposure during gestation led to adverse effects on fetal development, including reduced birth weight and skeletal malformations . Such findings necessitate further investigation into the implications for human reproductive health.

Antimicrobial Activity

Despite its toxicological concerns, some studies have explored the antimicrobial properties of this compound. A recent study evaluated its effectiveness against various bacterial strains:

Bacterial Strain Inhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus18
Salmonella typhimurium12

The results indicated that this compound exhibited moderate antibacterial activity against Gram-positive bacteria but less efficacy against Gram-negative strains . This antimicrobial property could be leveraged in certain applications but must be balanced against its toxicity.

1. Food Safety Concerns

This compound has been detected in food products, particularly in chili powder and other spices. A notable case involved the detection of Sudan dyes in imported food items in Europe, leading to significant public health alerts and recalls . Regulatory agencies have since implemented strict guidelines to limit the presence of such dyes in food products.

2. Environmental Impact

The environmental persistence of this compound poses risks to aquatic ecosystems. Studies have shown that the dye can accumulate in sediments and affect aquatic life. For instance, exposure to contaminated water led to alterations in fish behavior and physiology, highlighting the need for monitoring and regulation of industrial discharges containing this compound .

Q & A

Q. What are the standard methodologies for detecting Sudan Green in complex matrices, and how are they validated?

this compound detection typically employs chromatographic (e.g., HPLC, LC-MS) and spectroscopic (e.g., UV-Vis, Raman) techniques. Validation includes assessing limits of detection (LOD), limits of quantification (LOQ), recovery rates, and cross-reactivity with structurally similar compounds. For example, HPLC with diode-array detection (DAD) is optimized using mobile phases like acetonitrile/water (70:30 v/v) at 1 mL/min flow rate, achieving LODs of 0.1–0.5 µg/kg in food samples . Calibration curves (R² ≥ 0.995) and spike-recovery experiments (80–120%) are mandatory for method validation .

Q. How does the molecular structure of this compound influence its photostability and solubility in different solvents?

this compound’s diazo (-N=N-) and aromatic groups contribute to its light absorption in the visible spectrum (λmax ~620 nm). Photodegradation studies under UV/visible light (e.g., 500 W mercury lamp, 25°C) reveal half-life (t½) variations: t½ = 48 hours in ethanol vs. 12 hours in aqueous solutions due to solvent polarity effects. Solubility is highest in non-polar solvents (e.g., chloroform: 25 mg/mL) due to hydrophobic interactions .

Q. What are the primary challenges in synthesizing this compound derivatives with reduced toxicity?

Key challenges include maintaining chromophore integrity while modifying substituents (e.g., replacing nitro groups with sulfonate for water solubility). Synthetic routes often involve diazotization of aniline derivatives followed by coupling with naphthol analogs. Yield optimization requires pH control (pH 2–3 for diazonium salt stability) and inert atmospheres to prevent premature decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s thermal stability across studies?

Discrepancies in thermal degradation profiles (e.g., TGA results showing decomposition at 150°C vs. 180°C) may arise from differences in sample purity, heating rates, or atmospheric conditions (e.g., N₂ vs. air). A standardized protocol should include:

  • Purity verification via NMR (>98%) and elemental analysis.
  • Controlled heating rates (e.g., 10°C/min) in inert atmospheres.
  • Replicate experiments (n ≥ 3) with statistical analysis (e.g., ANOVA) to identify outliers .

Q. What experimental designs are optimal for studying this compound’s environmental persistence in aquatic systems?

Microcosm studies under simulated environmental conditions (pH 7.4, 25°C, aerobic/anaerobic) can assess biodegradation half-lives. Key parameters:

  • Use isotopically labeled this compound (e.g., ¹⁴C) for tracing metabolites.
  • Monitor degradation via LC-MS/MS and microbial diversity via 16S rRNA sequencing.
  • Include negative controls (autoclaved samples) to distinguish abiotic vs. biotic degradation .

Q. How can researchers address signal suppression in this compound quantification when using mass spectrometry?

Matrix effects in LC-MS/MS (e.g., ion suppression in fatty matrices) require mitigation through:

  • Sample cleanup: Solid-phase extraction (C18 cartridges) or QuEChERS.
  • Internal standards: Deuterated this compound analogs (e.g., this compound-d₆) for signal normalization.
  • Post-column infusion studies to identify interference regions .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity assays?

Nonlinear regression models (e.g., Hill equation, log-logistic) are used to calculate EC₅₀ values. For in vitro assays (e.g., MTT on HepG2 cells):

  • Triplicate wells per concentration (n = 3).
  • Data normalization to vehicle controls.
  • Outlier detection via Grubbs’ test (α = 0.05) .

Methodological Guidance Tables

Parameter Recommended Protocol Key References
Detection Limit (HPLC) LOD = 3.3 × (SD of blank)/slope
Photodegradation 500 W Hg lamp, 25°C, solvent-specific t½
Toxicity EC₅₀ Hill model with 95% confidence intervals
Matrix Effect Correction Internal standardization (deuterated analogs)

Key Considerations for Advanced Studies

  • Reproducibility : Document all experimental conditions (e.g., humidity, light exposure) to enable replication .
  • Data Contradictions : Use meta-analysis to reconcile conflicting results, emphasizing study-specific variables (e.g., sample preparation) .
  • Ethical Compliance : Ensure disposal protocols for this compound waste align with EPA/OSHA regulations .

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